molecular formula C32H42N2O B12457686 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B12457686
M. Wt: 470.7 g/mol
InChI Key: LFOSIYCQAZDXRB-UHFFFAOYSA-N
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Description

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is particularly interesting due to its liquid crystalline properties, making it valuable in the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(4-propylcyclohexyl)benzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxadiazole ring is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, altering their functions. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole: Similar in structure but with a pentyl group instead of a propyl group.

    3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-thiadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.

    3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: A biphenyl derivative with trifluoromethyl groups.

Uniqueness

3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of liquid crystalline properties and potential biological activities. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C32H42N2O

Molecular Weight

470.7 g/mol

IUPAC Name

3,5-bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C32H42N2O/c1-3-5-23-7-11-25(12-8-23)27-15-19-29(20-16-27)31-33-32(35-34-31)30-21-17-28(18-22-30)26-13-9-24(6-4-2)10-14-26/h15-26H,3-14H2,1-2H3

InChI Key

LFOSIYCQAZDXRB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5CCC(CC5)CCC

Origin of Product

United States

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